molecular formula C11H11FO4 B13713355 Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B13713355
M. Wt: 226.20 g/mol
InChI Key: XLOPSZYLIVFHOE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate is an ethyl ester featuring a β-ketoester backbone substituted with a fluorinated and hydroxylated aromatic ring. The compound’s structure includes a 3-fluoro group at the meta position and a 2-hydroxy group at the ortho position on the phenyl ring. The hydroxyl group enhances hydrogen-bonding capacity and acidity, while the fluorine atom introduces electron-withdrawing effects, modulating the keto-enol tautomer equilibrium and electrophilic reactivity .

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO4/c1-2-16-10(14)6-9(13)7-4-3-5-8(12)11(7)15/h3-5,15H,2,6H2,1H3

InChI Key

XLOPSZYLIVFHOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-2-oxophenyl)-3-oxopropanoate.

    Reduction: Formation of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent(s) on Phenyl Ring Key Properties/Effects Reference(s)
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluoro (para) - Strong electron-withdrawing effect due to para-F
- Lower acidity vs. hydroxyl analogs
- Molecular weight: 210.2 g/mol
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluoro (ortho) - Ortho-F induces steric hindrance
- Reduced hydrogen bonding vs. hydroxyl analogs
- Technical grade availability
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluoro (meta) - Enhanced electron-withdrawing effect vs. mono-F
- High purity and stability in synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxy (para) - Electron-donating para-OCH₃ increases electron density
- Lower reactivity in nucleophilic additions vs. F-substituted analogs
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-Methoxy (ortho) - Ortho-OCH₃ causes steric effects
- Moderate solubility in polar solvents
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-Amino (para) - Electron-donating NH₂ enhances enol tautomer prevalence
- Used in condensation reactions

Key Observations:

  • Hydroxyl vs. Fluoro/Methoxy: The hydroxyl group in the target compound increases acidity (pKa ~8–10 for phenolic OH) compared to fluorine (pKa ~15–17 for aromatic C-F) or methoxy groups, enabling stronger hydrogen bonding and solubility in polar solvents .
  • Substituent Position: Para-fluorine (e.g., in ) maximizes electron-withdrawing effects, while ortho-fluorine () introduces steric hindrance. Meta-fluoro in the target compound balances electronic and spatial effects.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituent Effects Solubility (Polar Solvents)
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate 228.2 (calculated) -OH (H-bond donor), -F (electron-withdrawing) High
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 210.2 -F (para, electron-withdrawing) Moderate
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 222.2 -OCH₃ (ortho, electron-donating) Moderate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 207.2 -NH₂ (para, electron-donating) High

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